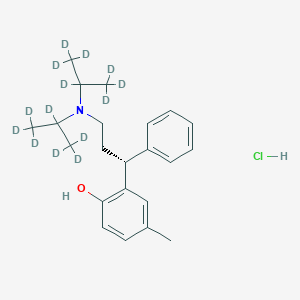

Tolterodine-d14 (hydrochloride)

説明

Significance of Stable Isotope-Labeled Compounds in Modern Pharmaceutical Science

Stable isotope-labeled compounds, like Tolterodine-d14 (hydrochloride), are indispensable tools in pharmaceutical research and development. simsonpharma.commoravek.com In these compounds, one or more atoms are replaced with a stable (non-radioactive) isotope of the same element, such as deuterium (B1214612) (a heavy isotope of hydrogen). simsonpharma.commoravek.com This labeling provides a unique "tag" that allows scientists to track the molecule's journey through biological systems without altering its fundamental chemical and biological properties. moravek.com

The primary applications of stable isotope-labeled compounds in pharmaceutical science include:

Pharmacokinetic (PK) Studies: These studies determine how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug. moravek.commusechem.com Isotopic labeling allows for precise quantification of the drug and its metabolites in various biological matrices like blood, plasma, and urine. nih.govchemicalsknowledgehub.com

Metabolic Profiling: By tracing the labeled compound, researchers can identify the metabolic pathways a drug undergoes, pinpointing the sites of metabolic modification and identifying the resulting metabolites. simsonpharma.comjuniperpublishers.com

Bioavailability Studies: These studies measure the rate and extent to which the active ingredient of a drug is absorbed and becomes available at the site of action.

Drug-Drug Interaction Studies: Labeled compounds can be used to investigate how co-administered drugs affect each other's metabolism and clearance.

Rationale for Deuterium Substitution in Pharmacological and Metabolic Studies

Deuterium, an isotope of hydrogen with an extra neutron, is a popular choice for isotopic labeling. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond strength can lead to a phenomenon known as the "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. juniperpublishers.com

This property is particularly useful in studying drug metabolism, as many metabolic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. juniperpublishers.comcdnsciencepub.com By strategically placing deuterium atoms at sites of metabolism on a drug molecule, researchers can:

Slow Down Metabolism: The stronger C-D bond can make the molecule more resistant to metabolic breakdown, potentially leading to a longer half-life and improved metabolic stability. juniperpublishers.cominformaticsjournals.co.in

Alter Metabolic Pathways: If a drug has multiple metabolic pathways, deuteration at one site can shift metabolism towards alternative pathways, a phenomenon known as "metabolic switching." cdnsciencepub.comosti.gov This can be advantageous if it leads to the formation of more desirable or less toxic metabolites. nih.gov

Probe Metabolic Mechanisms: The kinetic isotope effect can be used to determine the rate-limiting step in a metabolic reaction and to elucidate the mechanism of action of metabolic enzymes. juniperpublishers.com

Overview of Tolterodine (B1663597) as a Muscarinic Receptor Antagonist and the Role of its Deuterated Analog, Tolterodine-d14 (hydrochloride)

Tolterodine is a competitive muscarinic receptor antagonist used to treat the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence. drugbank.comnih.govtci-thaijo.org It works by blocking muscarinic receptors in the bladder, which leads to the relaxation of the bladder muscle and an increase in its capacity. drugbank.comnih.gov

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. vgregion.sedrugs.com This metabolism leads to the formation of a major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar pharmacological profile to the parent drug and contributes significantly to the therapeutic effect. nih.govvgregion.sehres.ca

Tolterodine-d14 (hydrochloride) is a deuterated version of tolterodine where 14 hydrogen atoms have been replaced with deuterium. immunomart.com This isotopic labeling makes it an invaluable tool for several research applications:

Internal Standard in Bioanalytical Methods: Due to its chemical similarity to tolterodine but different mass, Tolterodine-d14 is an ideal internal standard for quantifying tolterodine and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This ensures the accuracy and precision of pharmacokinetic studies.

Investigating Metabolism: By comparing the metabolism of tolterodine and Tolterodine-d14, researchers can gain a more detailed understanding of the metabolic pathways and the enzymes involved. The deuterium labeling can help to identify the specific sites of metabolism on the tolterodine molecule.

Pharmacokinetic Studies: Tolterodine-d14 can be used in "microdosing" studies in humans to investigate the drug's ADME properties with very small, non-pharmacologically active doses. metsol.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1/i1D3,2D3,3D3,4D3,16D,17D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOGWPKKKHHHM-PDPBTKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Utilizing Tolterodine D14 Hydrochloride

Development and Validation of Quantitative Bioanalytical Methods for Tolterodine (B1663597) and its Metabolites

The development and validation of robust bioanalytical methods are paramount for accurately determining the concentrations of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, in biological samples. These methods are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the drug.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of tolterodine and its metabolites in biological fluids like plasma. researchgate.netresearchgate.netresearchgate.net This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analytes. In a typical LC-MS/MS method, Tolterodine-d14 is used as an internal standard to correct for variations during sample processing and analysis. researchgate.netnih.govscience.gov

One validated LC-MS/MS method utilized an Ascentis Express RP amide column for chromatographic separation with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v). researchgate.netnih.gov Detection was achieved using multiple reaction monitoring (MRM) in positive mode, with specific precursor-to-product ion transitions for tolterodine, its metabolite, and their deuterated internal standards. researchgate.netnih.gov The method demonstrated linearity over a concentration range of 20.00–5000.00 pg/mL for both tolterodine and its 5-hydroxymethyl metabolite. researchgate.netnih.gov

Table 1: LC-MS/MS Method Parameters for Tolterodine Analysis

| Parameter | Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Tolterodine-d14 (hydrochloride) |

| Biological Matrix | Rat Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Chromatographic Column | Ascentis Express RP amide (50 mm×4.6 mm, 2.7 μm) |

| Mobile Phase | 10 mM ammonium acetate and acetonitrile (20:80, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode |

| Linearity Range | 20.00–5000.00 pg/mL |

This table summarizes the key parameters of a validated LC-MS/MS method for the quantification of tolterodine.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the quantitative analysis of tolterodine and its metabolites. nih.gov This technique often requires derivatization of the analytes to increase their volatility and thermal stability. Deuterium-labeled internal standards, such as Tolterodine-d14, are crucial for accurate quantification in GC-MS assays. nih.gov

In a described GC-MS method, analytes were extracted from plasma, serum, or urine using either liquid-liquid or solid-phase extraction before being derivatized with a silyl (B83357) reagent. nih.gov Quantification was performed using selected ion monitoring (SIM) mass spectrometry. This method proved to be reliable for pharmacokinetic studies, with accuracy for both tolterodine and its metabolite within 87-110% over a concentration range of 0.5 to 50 ng/mL. nih.gov

Role of Tolterodine-d14 (hydrochloride) as an Internal Standard in Mass Spectrometry-Based Assays

Tolterodine-d14 (hydrochloride) is specifically designed for use as an internal standard in the quantification of tolterodine by GC- or LC-MS. caymanchem.combertin-bioreagent.comcphi-online.com As an isotopically labeled analog, it shares nearly identical physicochemical properties with the unlabeled drug. sigmaaldrich.com This similarity ensures that it behaves in the same manner during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any analyte loss or variability in ionization efficiency in the mass spectrometer. sigmaaldrich.com The use of stable isotope-labeled internal standards significantly improves the accuracy, precision, and robustness of quantitative bioanalytical methods. sigmaaldrich.com

Optimization of Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. Liquid-liquid extraction (LLE) is a commonly employed technique for the isolation of tolterodine and its metabolites from plasma. researchgate.netnih.gov

In a validated method, LLE was performed using methyl t-butyl ether as the extraction solvent. researchgate.net The process involves adding the internal standard to the plasma sample, followed by the extraction solvent. After vortexing and centrifugation, the organic layer containing the analytes is separated and evaporated to dryness. The residue is then reconstituted in a suitable solvent before injection into the LC-MS/MS system. researchgate.net The optimization of LLE parameters, such as the choice of solvent and extraction time, is crucial for achieving high and reproducible recovery of both the analyte and the internal standard.

Chromatographic Separation Parameters and Detection Specificity

The specificity of a bioanalytical method relies heavily on the optimization of chromatographic separation and mass spectrometric detection parameters. In LC-MS/MS, the choice of the column, mobile phase composition, and gradient elution profile are key to resolving the analytes from endogenous matrix components. mdpi.com

For instance, a reversed-phase C18 column is often used for the separation of tolterodine and its metabolites. researchgate.net The mobile phase typically consists of an aqueous buffer and an organic solvent, with the pH adjusted to ensure optimal peak shape and retention. researchgate.net

Detection by tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By monitoring specific precursor-to-product ion transitions (MRM), the instrument can selectively detect the analytes of interest, even in the presence of co-eluting compounds. researchgate.netnih.gov The use of Tolterodine-d14 as an internal standard with its distinct mass-to-charge ratio further enhances the specificity and reliability of the assay. researchgate.netnih.gov

Table 2: Mass Spectrometric Transitions for Tolterodine and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolterodine | 326.1 | 147.1 |

| Tolterodine-d6 | 332.3 | 153.1 |

| 5-hydroxymethyl tolterodine | 342.2 | 223.1 |

| 5-hydroxymethyl tolterodine-d14 | 356.2 | 223.1 |

This table shows the specific precursor and product ion transitions used for the detection of tolterodine, its metabolite, and their respective deuterated internal standards in an LC-MS/MS assay. researchgate.netnih.gov

Detection and Characterization of Process-Related Impurities and Degradation Products Using Labeled Standards

Isotopically labeled standards like Tolterodine-d14 are invaluable in the identification and characterization of process-related impurities and degradation products that may arise during the synthesis or storage of the drug substance. nih.govscilit.com These labeled compounds can be used to spike samples in forced degradation studies to help elucidate the structures of unknown degradation products by providing a reference point in the mass spectrum.

A stability-indicating UPLC method was developed to quantify process-related impurities and degradation products of tolterodine tartrate. nih.govscilit.com While this study did not explicitly use Tolterodine-d14, the principles of using labeled standards are highly applicable. In such studies, the drug is subjected to stress conditions like hydrolysis, oxidation, and photolysis. nih.gov The resulting degradation products are separated and analyzed, often using mass spectrometry. The presence of a labeled standard can aid in distinguishing true degradation products from matrix effects or other artifacts. Furthermore, during the stability analysis of a drug product, an unknown impurity, identified as des-N,N-diisopropyl tolterodine, was detected and characterized using mass and NMR spectroscopy. nih.govscilit.com

Methodological Considerations for Assay Sensitivity, Selectivity, Accuracy, and Precision

The validation of bioanalytical methods is fundamental to ensure reliable and reproducible data in pharmacokinetic and other quantitative studies. When using a deuterated internal standard such as Tolterodine-d14 (hydrochloride), rigorous evaluation of the assay's sensitivity, selectivity, accuracy, and precision is critical. These parameters collectively ensure that the method can reliably quantify the analyte of interest, tolterodine, in complex biological matrices.

Sensitivity

Assay sensitivity is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For tolterodine and its metabolites, highly sensitive methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed. In methods utilizing a deuterated internal standard, the LLOQ for tolterodine has been established at levels as low as 0.1 ng/mL in rat plasma. ingentaconnect.com Another validated LC-MS/MS method demonstrated a linear concentration range of 20.00–5000.00 pg/mL for both tolterodine and its primary metabolite, 5-hydroxymethyl tolterodine. nih.govresearchgate.net The determination of the LLOQ requires that the analyte's peak area is significantly distinguishable from the background noise of the blank matrix, often with a signal-to-noise ratio of at least 10:1, and that the precision and accuracy at this level are within ±20%. ingentaconnect.comresearchgate.net

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. pharmacompass.com In bioanalytical assays, this includes endogenous matrix components, metabolites, and other potential impurities. The use of Tolterodine-d14 as an internal standard in LC-MS/MS analysis greatly enhances selectivity. By employing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govresearchgate.net For instance, the transition for tolterodine might be m/z 326.1→147.1, while its deuterated counterpart would have a distinct transition, such as m/z 332.3→153.1 for tolterodine-d6. nih.govresearchgate.net Validation studies confirm selectivity by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention times of the analyte or the internal standard. researchgate.net The peak area of any interfering signal in the blank plasma should not exceed 20% of the LLOQ peak area for the analyte and 5% for the internal standard. researchgate.net

Accuracy and Precision

Accuracy refers to the closeness of the determined value to the nominal or known true value, while precision measures the reproducibility of the results, typically expressed as the relative standard deviation (%RSD). pharmacompass.com These parameters are evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples, through intra-day (repeatability) and inter-day (intermediate precision) analyses. ingentaconnect.comnih.govresearchgate.net The use of a stable isotope-labeled internal standard like Tolterodine-d14 is crucial for achieving high accuracy and precision, as it effectively compensates for variability in sample extraction and ion suppression/enhancement during MS analysis.

Detailed findings from validation studies for tolterodine assays, which employ deuterated internal standards, are presented below.

Table 1: Intra-day and Inter-day Accuracy of Tolterodine and 5-Hydroxymethyl Tolterodine Assays

| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Tolterodine | 0.3 | 118.6 | 104.9 | ingentaconnect.com |

| Tolterodine | 3 | 97.0 | 100.2 | ingentaconnect.com |

| Tolterodine | 30 | 102.3 | 103.1 | ingentaconnect.com |

| Tolterodine | Not Specified | 98.75 - 103.56 | 99.20 - 104.40 | nih.govresearchgate.net |

| 5-Hydroxymethyl Tolterodine | 0.3 | 105.9 | 104.5 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | 3 | 98.5 | 101.4 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | 30 | 99.1 | 102.7 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | Not Specified | 98.08 - 104.67 | 98.73 - 103.06 | nih.govresearchgate.net |

Table 2: Intra-day and Inter-day Precision (%RSD) of Tolterodine and 5-Hydroxymethyl Tolterodine Assays

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Tolterodine | 0.3 | 13.3 | 12.8 | ingentaconnect.com |

| Tolterodine | 3 | 8.2 | 8.5 | ingentaconnect.com |

| Tolterodine | 30 | 5.4 | 6.7 | ingentaconnect.com |

| Tolterodine | Not Specified | 0.62 - 6.36 | 1.73 - 4.84 | nih.govresearchgate.net |

| 5-Hydroxymethyl Tolterodine | 0.3 | 15.7 | 14.9 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | 3 | 7.9 | 8.1 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | 30 | 5.1 | 6.9 | ingentaconnect.com |

| 5-Hydroxymethyl Tolterodine | Not Specified | 1.38 - 4.22 | 1.62 - 4.25 | nih.govresearchgate.net |

Generally, for an assay to be considered valid, the mean accuracy should be within ±15% of the nominal values (and ±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ). ingentaconnect.com The data presented in the tables demonstrate that the analytical methods for tolterodine, utilizing deuterated internal standards, consistently meet these rigorous criteria, thereby ensuring the generation of high-quality, reliable data for research and clinical applications.

Mechanistic Investigations of Tolterodine Metabolism Using Deuterated Analogs

In Vitro Metabolic Pathway Elucidation with Tolterodine-d14 (hydrochloride)

The introduction of deuterium (B1214612) at specific molecular positions within the tolterodine (B1663597) structure, creating Tolterodine-d14, allows for detailed investigation of its metabolic fate without altering its fundamental pharmacological properties. This deuterated version serves as a tracer, enabling precise quantification and characterization of metabolic products.

Identification of Phase I Biotransformation Pathways (e.g., Hydroxylation of 5-methyl group, N-dealkylation)

In vitro studies using human liver microsomes have identified two primary Phase I biotransformation pathways for tolterodine. nih.govnih.gov The first and more significant pathway involves the oxidation of the 5-methyl group on the benzene (B151609) ring, which leads to the formation of the 5-hydroxymethyl metabolite (5-HM). nih.govpsu.edu This metabolite can be further oxidized to a 5-carboxylic acid metabolite. nih.gov The second major pathway is the dealkylation of the nitrogen atom, resulting in N-dealkylated tolterodine. nih.govpsu.edu In studies with human liver microsomes, the 5-hydroxymethyl metabolite and N-dealkylated tolterodine were the main metabolites, accounting for a significant portion of the total metabolism. nih.gov

Role of Cytochrome P450 Enzyme Isoforms (e.g., CYP2D6, CYP3A4) in Metabolic Clearance

The metabolism of tolterodine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the hydroxylation of the 5-methyl group to form the active 5-hydroxymethyl metabolite is catalyzed by CYP2D6. nih.govnih.gov Individuals with lower CYP2D6 activity (poor metabolizers) show higher concentrations of the parent drug, tolterodine, and negligible levels of the 5-hydroxymethyl metabolite. nih.govki.se

The N-dealkylation pathway is primarily mediated by CYP3A4. nih.govnih.gov This pathway becomes more significant in individuals who are poor metabolizers of CYP2D6. nih.gov Studies using cells overexpressing specific CYP isoforms have confirmed that CYP3A4 is the main enzyme responsible for producing N-dealkylated tolterodine. nih.govresearchgate.net Inhibition of CYP3A4 has been shown to reduce the clearance of tolterodine, particularly in those with deficient CYP2D6 activity. nih.gov While CYP2C9 and CYP2C19 can also contribute to the formation of N-dealkylated tolterodine, their role is less prominent compared to CYP3A4. nih.gov

Characterization of Phase II Conjugation Reactions (e.g., Glucuronidation)

Following Phase I biotransformation, tolterodine and its metabolites can undergo Phase II conjugation reactions, which facilitate their excretion from the body. numberanalytics.com The primary Phase II reaction for tolterodine and its metabolites is glucuronidation, where glucuronic acid is attached to the molecule. nih.govnih.gov This process increases the water solubility of the compounds, making them easier to eliminate. numberanalytics.comslideshare.net Both the parent drug and its Phase I metabolites can be conjugated with glucuronic acid to varying extents. nih.govpsu.edu

Comparative Metabolic Profiling Across Preclinical Species (e.g., mouse, rat, dog liver microsomes) and Relevance to Human Metabolism

In vitro metabolic studies using liver microsomes from different species have shown both similarities and differences in the metabolism of tolterodine. nih.gov Mouse, dog, and human liver microsomes produce similar metabolite profiles, with the 5-hydroxymethyl metabolite and N-dealkylated tolterodine being the major products. nih.govpsu.edu This correlation suggests that mice and dogs are relevant preclinical models for studying tolterodine metabolism as it relates to humans. nih.govpsu.edu

In contrast, rat liver microsomes show a more extensive and different metabolic pattern. nih.govpsu.edu In addition to the primary metabolites, rat microsomes also form metabolites hydroxylated on the unsubstituted benzene ring. nih.gov A gender difference is also observed in rats, with males exhibiting more extensive metabolism than females. nih.gov These findings highlight the importance of selecting appropriate animal models for preclinical studies to ensure the relevance of the data to human metabolism. washington.edu

Assessment of Deuterium Isotope Effects on Metabolic Rates and Profiles

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium. juniperpublishers.com In the context of drug metabolism, deuteration at a site of metabolic attack can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net This can lead to a reduced rate of metabolism and potentially a longer half-life of the drug.

For tolterodine, deuteration at key metabolic sites, such as the 5-methyl group, can reduce its oxidation by CYP2D6. The magnitude of this isotope effect can depend on the specific position of deuteration and the enzyme involved. nih.gov It is important to note that the effect of deuteration on CYP450 metabolism is complex and can be difficult to predict, sometimes leading to metabolic switching where the ratio of different metabolites is altered. juniperpublishers.comnih.gov

Preclinical Pharmacodynamic Characterization and Receptor Binding Studies Aided by Tolterodine D14 Hydrochloride and Its Metabolites

In Vitro Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Affinity and Selectivity Profiling

Tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine, demonstrate a high affinity for muscarinic receptors. drugbank.comresearchgate.net Notably, they are non-selective antagonists, binding to all five muscarinic receptor subtypes (M1-M5) with similar potency. researchgate.net This non-selective profile is a key characteristic that has been extensively studied to understand its tissue-selective effects in vivo. researchgate.net

Determination of Dissociation Constants (Ki/KB) for mAChR Subtypes (M1-M5)

Studies have consistently shown that tolterodine binds to all five human muscarinic receptor subtypes (M1-M5) with high affinity. The dissociation constants (Ki) are in the low nanomolar range, indicating potent binding. For instance, reported Ki values for tolterodine are 1.4 nM for M1, 2.7 nM for M2, 3.6 nM for M3, 3.1 nM for M4, and 2.2 nM for M5. caymanchem.combertin-bioreagent.com Similarly, its active metabolite, (Rac)-5-Hydroxymethyl Tolterodine, also exhibits high affinity with Ki values of 2.3 nM (M1), 2.0 nM (M2), 2.5 nM (M3), 2.8 nM (M4), and 2.9 nM (M5). medchemexpress.eu In functional studies on isolated guinea pig bladder, the equilibrium dissociation constant (KB) for tolterodine was determined to be 3.0 nM. nih.gov

Table 1: Muscarinic Receptor Binding Affinities (Ki/KB) of Tolterodine and its Metabolite

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Bladder (KB, nM) |

|---|---|---|---|---|---|---|

| Tolterodine | 1.4 caymanchem.combertin-bioreagent.com | 2.7 caymanchem.combertin-bioreagent.com | 3.6 caymanchem.combertin-bioreagent.com | 3.1 caymanchem.combertin-bioreagent.com | 2.2 caymanchem.combertin-bioreagent.com | 3.0 (guinea pig) nih.gov |

| (Rac)-5-Hydroxymethyl Tolterodine | 2.3 medchemexpress.eu | 2.0 medchemexpress.eu | 2.5 medchemexpress.eu | 2.8 medchemexpress.eu | 2.9 medchemexpress.eu |

This table presents the dissociation constants (Ki and KB values) of tolterodine and its active metabolite for the five muscarinic receptor subtypes (M1-M5).

Application of Radioligand Binding Assays in Tissue Homogenates and Cell Lines

Radioligand binding assays are a cornerstone in determining the affinity of compounds for their receptors. nih.gov These assays are performed using tissue homogenates from various organs or cell lines engineered to express specific receptor subtypes. nih.govnih.gov For tolterodine, radioligand binding studies have been conducted on tissue homogenates from guinea pig urinary bladder, heart, cerebral cortex, and parotid gland, as well as human urinary bladder. nih.gov These studies confirmed tolterodine's high affinity for muscarinic receptors in these tissues. nih.gov Furthermore, Chinese hamster ovary (CHO) cells expressing human muscarinic m1-m5 receptors have been utilized to demonstrate the non-selective binding profile of tolterodine across all five subtypes. nih.gov

Functional Antagonism Studies in Isolated Tissue Preparations

Functional antagonism studies assess the ability of a compound to inhibit the physiological response induced by an agonist. These in vitro experiments provide crucial insights into the functional consequences of receptor binding.

Inhibition of Agonist-Induced Contraction (e.g., Carbachol-induced Bladder Contraction)

Tolterodine has been shown to be a potent competitive antagonist of carbachol-induced contractions in isolated urinary bladder strips from both guinea pigs and humans. nih.govncats.io In these preparations, tolterodine produces a concentration-dependent inhibition of the contractile response to carbachol (B1668302). nih.govncats.io The IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response, for tolterodine in inhibiting carbachol-induced contractions of guinea pig bladder was found to be 14 nM. researchgate.net Its active metabolite, 5-hydroxymethyl tolterodine, was even more potent with an IC50 of 5.7 nM. researchgate.net These findings demonstrate the functional antagonistic activity of tolterodine and its metabolite at the tissue level. researchgate.net

Investigations of Intracellular Signaling Pathways (e.g., Calcium Mobilization)

Muscarinic receptor activation, particularly of the M3 subtype in the bladder, leads to an increase in intracellular calcium (Ca2+) mobilization, which is a critical step in smooth muscle contraction. nih.gov Studies have shown that tolterodine effectively reduces the intracellular calcium mobilization induced by carbachol in bladder smooth muscle cells. caymanchem.combertin-bioreagent.combertin-bioreagent.com In cells isolated from cynomolgus monkeys, tolterodine inhibited carbachol-induced calcium mobilization with a Ki of 3.16 nM in bladder smooth muscle cells and 2.0 nM in submandibular gland cells. caymanchem.combertin-bioreagent.com This demonstrates that tolterodine's antagonistic effects extend to the intracellular signaling pathways that mediate the physiological response.

In Vivo Preclinical Pharmacodynamic Assessments in Animal Models

In vivo studies in animal models are essential to understand the integrated physiological effects of a drug. For tolterodine, these studies have been crucial in demonstrating its functional selectivity for the urinary bladder over other organs like the salivary glands, despite its non-selective receptor binding profile. researchgate.netfda.gov

In anesthetized cats, intravenously administered tolterodine was significantly more potent at inhibiting acetylcholine-induced urinary bladder contractions than electrically induced salivation. nih.govfda.gov In rats, tolterodine effectively inhibited volume-induced bladder contractions with an ID50 (the dose required to inhibit the response by 50%) of 0.025 mg/kg, while the ID50 for inhibiting oxotremorine-induced salivation was higher at 0.12 mg/kg. caymanchem.combertin-bioreagent.com This bladder-selective action in vivo is a key therapeutic advantage of tolterodine. nih.gov Furthermore, studies in healthy human volunteers have shown that tolterodine increases residual urine and decreases detrusor pressure, consistent with its antimuscarinic action on the lower urinary tract. drugbank.comncats.iofda.gov

Table 2: In Vivo Pharmacodynamic Effects of Tolterodine

| Animal Model | Effect | Measurement | Finding |

|---|---|---|---|

| Anesthetized Cat | Inhibition of Bladder Contraction vs. Salivation | Potency Comparison | More potent in inhibiting bladder contraction nih.govfda.gov |

| Rat | Inhibition of Bladder Contraction | ID50 | 0.025 mg/kg (volume-induced) caymanchem.combertin-bioreagent.com |

| Rat | Inhibition of Salivation | ID50 | 0.12 mg/kg (oxotremorine-induced) caymanchem.combertin-bioreagent.com |

This table summarizes the key in vivo pharmacodynamic findings for tolterodine in different animal models, highlighting its functional selectivity for the urinary bladder.

Effects on Lower Urinary Tract Function

Tolterodine and its active metabolite, 5-HMT, act as competitive antagonists at muscarinic receptors, which are crucial in mediating urinary bladder contraction. drugbank.com This antagonism leads to a notable decrease in detrusor pressure and an inhibition of bladder contractions, ultimately resulting in an increase in residual urine, indicative of incomplete bladder emptying. drugbank.compfizer.com

In preclinical studies on isolated human urinary bladder smooth muscles, both tolterodine and its metabolite, DD 01 (also known as 5-HMT or PNU-200577), effectively counteracted contractions induced by carbachol, a muscarinic agonist. nih.gov Their inhibitory effects were found to be mediated solely through their antimuscarinic action, without affecting contractions induced by potassium chloride (KCl) or calcium chloride (CaCl2), nor the atropine-resistant contractions stimulated by electrical fields. nih.gov This specificity highlights their targeted action on muscarinic pathways. pfizer.comnih.gov

Further investigations in human bladder tissues from individuals with normal bladders and those with detrusor overactivity (DO) associated with benign prostatic obstruction (BPO) revealed that both tolterodine and 5-HMT antagonized carbachol-induced contractions with high affinity in both tissue types. ics.org This suggests that the antagonist affinities of these compounds are not altered in the overactive bladder state. ics.org

Urodynamic studies in healthy volunteers have corroborated these findings, showing that tolterodine increases the volume at the first contraction and the maximum cystometric capacity. e-lactancia.org These effects are consistent with its antimuscarinic action on the lower urinary tract. pfizer.come-lactancia.org

Evaluation of Tissue Selectivity

A key characteristic of tolterodine and its active metabolite, 5-HMT, is their functional selectivity for the urinary bladder over the salivary glands. nih.govnih.gov This tissue selectivity is a significant advantage, as it translates to a lower incidence of dry mouth, a common side effect of antimuscarinic drugs.

In vivo studies in anesthetized cats demonstrated that intravenous administration of tolterodine and 5-HMT inhibited acetylcholine-induced bladder contractions at significantly lower doses than those required to inhibit electrically induced salivation. nih.gov This favorable tissue selectivity has been a cornerstone of tolterodine's clinical development. nih.goveinj.org While the precise mechanism for this selectivity is not fully elucidated, it is not attributed to a preference for a specific muscarinic receptor subtype, as both tolterodine and 5-HMT are non-selective across M1-M5 receptor subtypes. nih.govnih.govauajournals.org

Comparative binding studies have shed more light on this phenomenon. The inhibitory effects of tolterodine and 5-HMT were found to be 1.4 to 1.7 times greater in the human bladder than in the parotid gland. auajournals.org In contrast, other antimuscarinics like oxybutynin (B1027) showed a greater inhibitory effect in the parotid gland. auajournals.org Consequently, tolterodine and 5-HMT exhibit a 3 to 4 times greater affinity for muscarinic receptors in the human bladder compared to the parotid gland. auajournals.org

Interestingly, while most antimuscarinics show a higher affinity for the M3 receptor subtype, tolterodine and 5-HMT were found to be approximately two-fold more potent at inhibiting binding at the M2 subtype versus the M3 subtype. auajournals.org

Inhibitory Effects of Antimuscarinic Agents on Human Bladder and Parotid Gland

This table summarizes the comparative inhibitory effects (Ki values in nM) of various antimuscarinic agents and their metabolites on [3H]NMS binding in human bladder and parotid gland homogenates.

| Compound | Bladder (Ki, nM) | Parotid Gland (Ki, nM) |

|---|---|---|

| Tolterodine | 4.1 | 6.9 |

| 5-HM (Metabolite of Tolterodine) | 2.6 | 4.5 |

| Oxybutynin | 21 | 2.1 |

| DEOB (Metabolite of Oxybutynin) | 6.5 | 1.3 |

| Propiverine | 190 | 38 |

| DPr-P-4(N→O) (Metabolite of Propiverine) | 76 | 130 |

| Darifenacin | 26 | 2.6 |

Investigations in Preclinical Disease Models

Tolterodine's efficacy has been evaluated in rodent models of detrusor overactivity, particularly those induced by cerebral infarction. In conscious rats with a cerebral infarct, which exhibit decreased bladder capacity, tolterodine has demonstrated positive effects. nih.govics.org

Intravenous administration of tolterodine in these models dose-dependently increased bladder capacity and voided volume without significantly affecting residual volume or micturition pressure at therapeutic doses. ics.org This suggests that tolterodine can improve the storage function of the bladder in a state of neurogenic detrusor overactivity. ics.org

Studies have also explored the underlying mechanisms of tolterodine's action in these models. The detrusor overactivity following cerebral infarction is linked to the activation of C-fiber bladder afferent nerves. nih.govnih.gov Research indicates that at low doses, tolterodine's inhibitory effect on these C-fiber afferent nerves is a key factor in improving bladder capacity during the storage phase. nih.gov

In a rat model of cerebral infarction, tolterodine was shown to ameliorate detrusor overactivity without inducing urinary retention, highlighting its therapeutic potential for neurogenic bladder dysfunction. ics.org

Effects of Tolterodine on Bladder Capacity in Rats with Cerebral Infarction

This table shows the effects of different intravenous doses of tolterodine on bladder capacity in conscious rats with cerebral infarction-induced detrusor overactivity.

| Tolterodine Dose (mg/kg, i.v.) | Change in Bladder Capacity |

|---|---|

| 0.01 | Dose-dependent increase |

| 0.03 | Significant increase |

| 0.1 | Significant increase |

Degradation Pathways and Stability Research of Tolterodine and its Deuterated Analogs

Disclaimer: Information regarding the specific degradation pathways and stability of Tolterodine-d14 (hydrochloride) is not extensively available in public literature. The following data and research findings are based on studies conducted on the non-deuterated form of the compound, primarily Tolterodine Tartrate. The principles of degradation are generally applicable to the core tolterodine molecule, but the rate and extent of degradation may differ for its deuterated analog due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond, which can slow down metabolic and chemical degradation processes where C-H bond cleavage is the rate-limiting step salamandra.netjuniperpublishers.com. Therefore, Tolterodine-d14 would be expected to exhibit enhanced stability compared to its non-deuterated counterpart, although specific studies are required for confirmation.

Future Research Directions and Advanced Applications of Tolterodine D14 Hydrochloride

Continued Advancements in Quantitative Mass Spectrometry for Complex Biological Matrices

The use of deuterated internal standards is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Tolterodine-d14 (hydrochloride) is instrumental in this regard for the accurate quantification of tolterodine (B1663597) and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in various biological matrices such as plasma. nih.govresearchgate.netthieme-connect.com Future advancements will likely focus on developing even more sensitive and high-throughput LC-MS/MS methods. These methods will aim to achieve lower limits of quantification (LOQ) and detection (LOD), enabling the analysis of smaller sample volumes and the detection of trace-level metabolites. science.gov

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Internal Standards | Tolterodine-d6, 5-hydroxy methyl tolterodine-d14 | nih.gov |

| Linear Concentration Range | 20.00-5000.00 pg/mL for tolterodine and 5-hydroxy methyl tolterodine | nih.govresearchgate.net |

| Intra-day Precision | 0.62-6.36% for tolterodine, 1.38-4.22% for 5-hydroxy methyl tolterodine | nih.gov |

| Inter-day Precision | 1.73-4.84% for tolterodine, 1.62-4.25% for 5-hydroxy methyl tolterodine | nih.gov |

| Intra-day Accuracy | 98.75-103.56% for tolterodine, 98.08-104.67% for 5-hydroxy methyl tolterodine | nih.gov |

| Inter-day Accuracy | 99.20-104.40% for tolterodine, 98.73-103.06% for 5-hydroxy methyl tolterodine | nih.gov |

Further research will likely explore the application of high-resolution mass spectrometry (HRMS) for non-targeted analysis, allowing for the simultaneous identification and quantification of a broader range of metabolites and potential drug-drug interactions in complex biological samples. The development of novel sample preparation techniques, such as microextraction methods, will also contribute to improving the efficiency and sensitivity of these analyses.

Deeper Mechanistic Insights into Muscarinic Receptor Subtype Interactions and Ligand-Binding Dynamics

Tolterodine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M2 and M3 subtypes, which are prevalent in the bladder. drugbank.com While the fundamental mechanism of action is not altered by deuterium (B1214612) labeling, Tolterodine-d14 (hydrochloride) can be a valuable tool for probing the subtleties of ligand-binding dynamics. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can influence the rates of association and dissociation of the drug from its receptor.

Future research could employ advanced techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy in conjunction with Tolterodine-d14 to gain a more detailed understanding of these interactions. These studies could elucidate the specific binding kinetics to different muscarinic receptor subtypes (M1-M5) and how these kinetics are influenced by the deuteration. nih.gov This deeper understanding could inform the design of next-generation antimuscarinic agents with improved subtype selectivity and a more favorable side-effect profile. nih.gov

| Receptor Subtype | Ki Value (nM) |

| M1 | 2.3 |

| M2 | 2.0 |

| M3 | 2.5 |

| M4 | 2.8 |

| M5 | 2.9 |

Note: The Ki values presented are for the active metabolite of tolterodine, (Rac)-5-Hydroxymethyl Tolterodine, which is equiactive with the parent drug. Tolterodine-d14 exhibits comparable Ki values with altered off-rates due to the kinetic isotope effect. medchemexpress.com

Application in High-Resolution Metabolomics and Flux Analysis Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the metabolic effects of drugs. Tolterodine-d14 (hydrochloride) can be used as a stable isotope tracer in high-resolution metabolomics studies to track the metabolic fate of tolterodine in vivo and in vitro. By following the incorporation of deuterium into various metabolites, researchers can gain a comprehensive picture of the drug's metabolic pathways and identify previously unknown metabolites. medchemexpress.com

Furthermore, the use of Tolterodine-d14 in metabolic flux analysis can provide quantitative insights into the rates of metabolic reactions. nih.gov This information is crucial for understanding how the drug perturbs metabolic networks and can help in predicting potential drug-drug interactions and off-target effects. The development of comprehensive isotopic targeted mass spectrometry (CIT-MS) methods will enable the reliable and broad-coverage analysis of metabolic fluxes. nih.gov

Use in Advanced Drug Discovery and Development Programs for Related Chemical Entities

The knowledge gained from studies utilizing Tolterodine-d14 (hydrochloride) can be invaluable in the discovery and development of new drug candidates. By understanding the metabolic liabilities and receptor interaction dynamics of tolterodine, medicinal chemists can design new molecules with improved pharmacokinetic properties, enhanced efficacy, and reduced side effects. researchgate.net

The use of deuterated analogs early in the drug discovery process can help in selecting lead compounds with more favorable metabolic profiles. For example, strategic deuteration of metabolically labile sites in a molecule can slow down its metabolism, leading to a longer half-life and improved bioavailability. medchemexpress.com This approach, known as "deuterium-switching," has the potential to create best-in-class medicines.

Q & A

Q. What is the rationale behind using deuterated isotopes like Tolterodine-d14 hydrochloride in pharmacological research?

Deuterated compounds such as Tolterodine-d14 hydrochloride are employed to investigate metabolic stability and pharmacokinetics. The deuterium substitution at key metabolic sites (e.g., C-5 hydroxymethyl group) reduces hepatic CYP2D6-mediated oxidation, prolonging the half-life and enabling precise tracking of the parent drug and metabolites via mass spectrometry. This isotopic labeling also facilitates comparative studies on receptor binding kinetics between deuterated and non-deuterated forms .

Q. Which analytical methods are recommended for confirming the purity and isotopic enrichment of Tolterodine-d14 hydrochloride?

A validated analytical workflow should include:

- Liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying chemical purity (>98%) and detecting impurities.

- High-resolution NMR (¹H and ²H) to confirm deuterium incorporation at specific positions.

- Isotope ratio mass spectrometry (IRMS) to assess isotopic enrichment (>99% deuterium at labeled positions).

- Differential scanning calorimetry (DSC) to verify crystalline integrity and absence of solvates .

Q. What synthetic considerations are critical for preparing Tolterodine-d14 hydrochloride?

Key steps include:

- Deuterium introduction via catalytic exchange or deuterated precursors (e.g., deuterated isopropyl groups).

- Chiral resolution using preparative HPLC with amylose-based columns to isolate the pharmacologically active R-enantiomer.

- Final purification via recrystallization in anhydrous ethanol/HCl to achieve >99% enantiomeric purity (CAS 1185160-65-9) .

Advanced Research Questions

Q. How can researchers design in vitro binding assays to assess Tolterodine-d14’s affinity across mAChR subtypes?

Use radioligand displacement assays with [³H]-N-methyl-scopolamine in CHO cells expressing M1-M5 receptors.

- Experimental setup :

- Concentration range: 0.1 nM–10 µM for Tolterodine-d14 and non-deuterated control.

- Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4).

- Data analysis :

- Calculate Ki values using the Cheng-Prusoff equation.

- Note that Tolterodine-d14 exhibits Ki values of 2.3–2.9 nM across subtypes, comparable to the parent compound but with altered off-rates due to deuterium’s kinetic isotope effect .

Q. What strategies resolve discrepancies in pharmacokinetic data between Tolterodine and its deuterated analog?

Address metabolic variability by:

Q. How should researchers quantify Tolterodine-d14 and its metabolites in biological matrices?

Implement a validated LC-MS/MS method with:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- MRM transitions :

Q. What experimental controls are essential for studying deuterium’s isotopic effect on receptor binding?

Include:

Q. How can literature searches optimize data collection on deuterated mAChR antagonists?

Use structured queries in SciFinder/Reaxys :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。